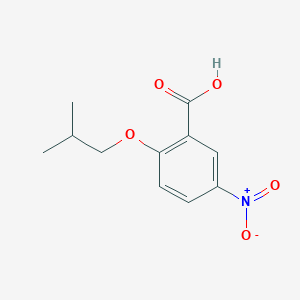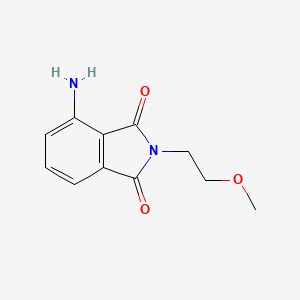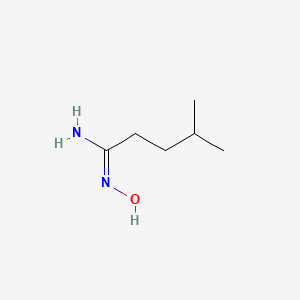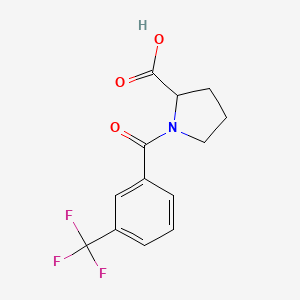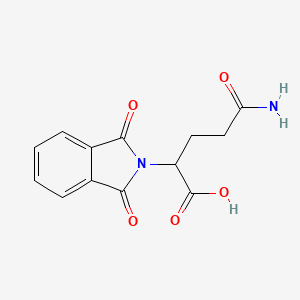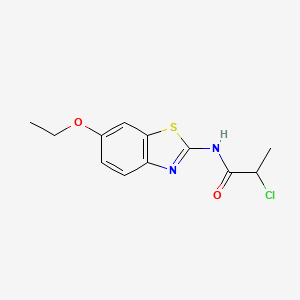
2-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-YL)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-YL)propanamide is a synthetic organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chloro group, an ethoxy group, and a propanamide moiety attached to the benzothiazole ring
准备方法
The synthesis of 2-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-YL)propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of 6-ethoxy-1,3-benzothiazole: This can be achieved by reacting 2-aminothiophenol with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via cyclization to form the benzothiazole ring.
Chlorination: The 6-ethoxy-1,3-benzothiazole is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 2-position.
Amidation: The final step involves the reaction of the chlorinated benzothiazole with propanamide in the presence of a base such as triethylamine to form this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
2-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-YL)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reaction with an amine can yield the corresponding amide derivative.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation or reduction reactions depending on the reagents used. Oxidizing agents such as hydrogen peroxide can oxidize the sulfur atom, while reducing agents like sodium borohydride can reduce the nitrogen atom.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Medicinal Chemistry: Benzothiazole derivatives, including this compound, have shown promise as potential therapeutic agents due to their diverse biological activities.
Biological Research: The compound can be used as a tool in biological research to study the mechanisms of action of benzothiazole derivatives and their interactions with biological targets.
Industrial Applications: Benzothiazole derivatives are used in the synthesis of dyes, pigments, and other industrial chemicals. This compound may serve as an intermediate in the production of such materials.
作用机制
The mechanism of action of 2-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-YL)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Benzothiazole derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, they may inhibit the activity of certain enzymes involved in disease processes or modulate the function of receptors in the body .
相似化合物的比较
2-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-YL)propanamide can be compared with other benzothiazole derivatives to highlight its uniqueness:
6-Chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: This compound has similar structural features but differs in the presence of a hydrazine carboxamide group instead of a propanamide group.
1,3-Benzothiazol-2(3H)-one derivatives: These compounds have a similar benzothiazole core but differ in the functional groups attached to the ring.
Thiazolyl aminobenzothiazole derivatives: These compounds contain an aminobenzothiazole moiety and are studied for their potential biological activities.
The unique combination of the chloro, ethoxy, and propanamide groups in this compound contributes to its distinct chemical and biological properties.
属性
IUPAC Name |
2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c1-3-17-8-4-5-9-10(6-8)18-12(14-9)15-11(16)7(2)13/h4-7H,3H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEBOJPSLLSKEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
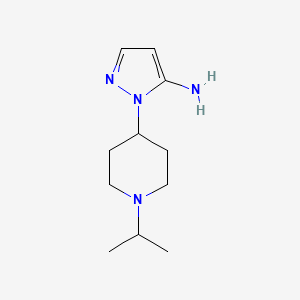
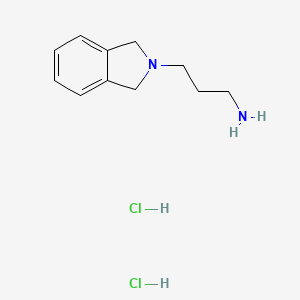
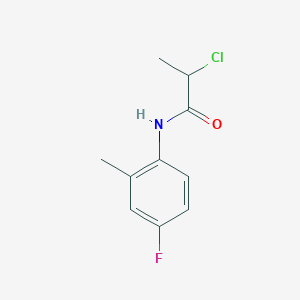

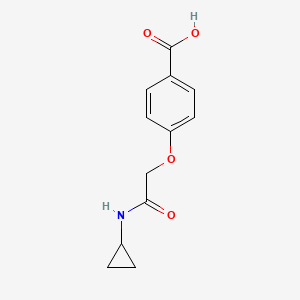
![3-Hydroxy-2-[[2-(4-methoxyphenyl)acetyl]amino]propanoic acid](/img/structure/B7807012.png)
![3-amino-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B7807018.png)
![4-{[(3-Methoxyphenyl)formamido]methyl}benzoic acid](/img/structure/B7807030.png)
![3-Amino-N-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B7807036.png)
